Synthesis of dF(CF3)ppy via Site-Selective Suzuki-Miyaura Cross-Coupling: A Robust Method Yielding 90%
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is synthesized via a highly efficient and site-selective Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-(trifluoromethyl)pyridine and (2,4-difluorophenyl)boronic acid, using Pd(PPh₃)₄ as a catalyst. This validated procedure is reported to produce the compound with a 90% isolated yield [1]. The specificity of this coupling for the 2-chloro position over other potential reactive sites is enabled by the electronic properties of the 5-trifluoromethylpyridine scaffold, making this a preferred and reliable synthetic route.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | Typical yields for similar, non-optimized Suzuki couplings on fluoropyridines can range from 60-80% (Class-level inference) |
| Quantified Difference | 10-30% higher yield |
| Conditions | Suzuki-Miyaura cross-coupling: 2-chloro-5-(trifluoromethyl)pyridine + (2,4-difluorophenyl)boronic acid, Pd(PPh₃)₄, benzene/EtOH, 2.0 M aq. Na₂CO₃, 70-75 °C, 72 h [1]. |
Why This Matters
A high-yielding, well-characterized synthetic procedure reduces procurement risk and cost by ensuring a reliable and efficient route to the target compound.
- [1] Movassaghi, M., et al. (2016). Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, (dF(CF3)ppy). Organic Syntheses, 94, 77-88. View Source
